![molecular formula C17H14N2O3 B14328834 6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione CAS No. 102126-34-1](/img/structure/B14328834.png)
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione is an organic compound with a complex structure that includes a methoxyphenyl group and a dihydrophthalazine dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Ethenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate ethenylating agent under basic conditions to form the 4-methoxyphenyl ethenyl intermediate.
Cyclization to Form the Dihydrophthalazine Core: The intermediate is then subjected to cyclization reactions with phthalic anhydride or its derivatives under acidic or basic conditions to form the dihydrophthalazine core.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dione functionality to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or diols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation, contributing to its bioactive effects.
類似化合物との比較
Similar Compounds
- 6-[2-(4-Hydroxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione
- 6-[2-(4-Methylphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione
- 6-[2-(4-Chlorophenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione
Uniqueness
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
102126-34-1 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
6-[2-(4-methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-7-4-11(5-8-13)2-3-12-6-9-14-15(10-12)17(21)19-18-16(14)20/h2-10H,1H3,(H,18,20)(H,19,21) |
InChIキー |
SYVBOZPSEPJDQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C(=O)NNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
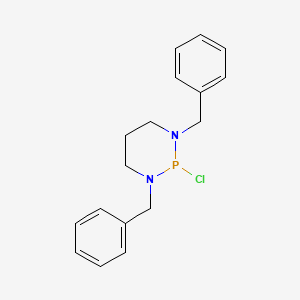
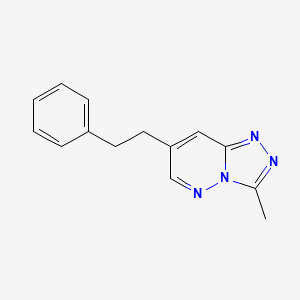
![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
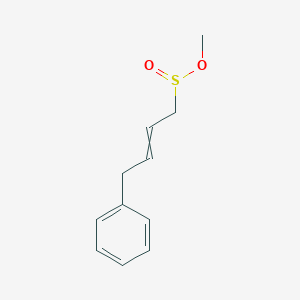
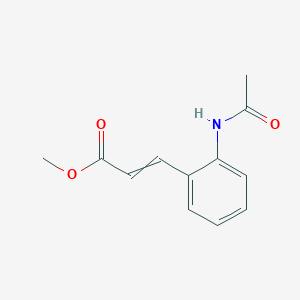
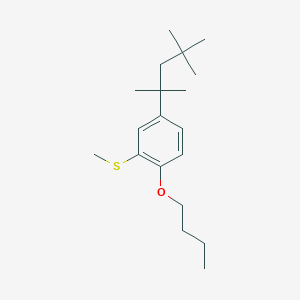

![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
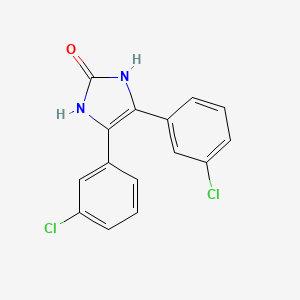
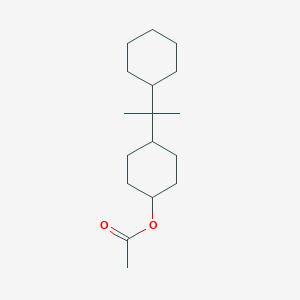
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
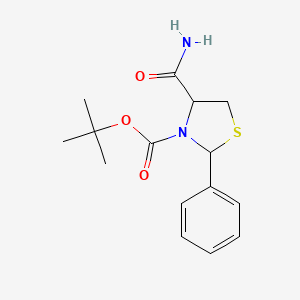
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
